[2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate
CAS No.:
Cat. No.: VC17102302
Molecular Formula: C28H54O9
Molecular Weight: 534.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H54O9 |
|---|---|
| Molecular Weight | 534.7 g/mol |
| IUPAC Name | [2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate |
| Standard InChI | InChI=1S/C28H54O9/c1-3-5-7-9-10-12-14-16-26(34)37-24-28(20-32,22-35-21-27(17-29,18-30)19-31)23-36-25(33)15-13-11-8-6-4-2/h29-32H,3-24H2,1-2H3 |
| Standard InChI Key | LSYWHBAFFAALPI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC(=O)OCC(CO)(COCC(CO)(CO)CO)COC(=O)CCCCCCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular structure features a central glycerol-derived backbone modified with hydroxymethyl groups at the 2,2-positions, an octanoyloxy group at the 3-position, and a decanoate ester at the terminal oxygen . Its IUPAC name, [2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate, reflects this arrangement.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 71662-47-0 | |
| Molecular Formula | ||
| Molecular Weight | 534.7 g/mol | |
| InChIKey | LSYWHBAFFAALPI-UHFFFAOYSA-N | |
| SMILES | CCCCCCCCCC(=O)OCC(CO)(COCC(CO)(CO)CO)COC(=O)CCCCCCC |
Stereochemical and Conformational Analysis
The molecule’s flexibility arises from its four hydroxymethyl groups and ester linkages, complicating conformational analysis. PubChem notes that 3D conformer generation is disallowed due to excessive rotational freedom . This flexibility may enhance its ability to interact with diverse substrates in applications such as emulsification.
Synthesis and Manufacturing Considerations
| Property | Value | Source |
|---|---|---|
| Density | 1.082 g/cm³ | |
| Boiling Point | 654.9°C at 760 mmHg | |
| Flash Point | 200.3°C | |
| Solubility | Likely lipophilic (LogP 3.53) |
Purification Challenges
The compound’s high molecular weight and polarity gradient necessitate advanced purification techniques, such as preparative HPLC or fractional crystallization, to isolate it from byproducts like mono- or di-esters .
Physicochemical Properties and Stability
Thermal Behavior
The compound exhibits a boiling point of 654.9°C , indicative of strong intermolecular forces due to hydrogen bonding from hydroxyl groups and van der Waals interactions from alkyl chains. Its flash point of 200.3°C suggests moderate flammability, requiring cautious handling in industrial settings.
Solubility and Partitioning
With a calculated LogP of 3.53 , the compound demonstrates marked lipophilicity, favoring solubility in organic solvents like ethyl acetate or chloroform. This property underpins its potential as a drug delivery vehicle for hydrophobic active ingredients.
Functional Applications and Industrial Relevance
Surfactant and Emulsifier Applications
The juxtaposition of hydrophilic hydroxymethyl groups and hydrophobic alkyl chains enables this compound to reduce surface tension at oil-water interfaces. Patent data associates similar structures with stabilization of UV absorber formulations in cosmetics .
Table 3: Potential Applications
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